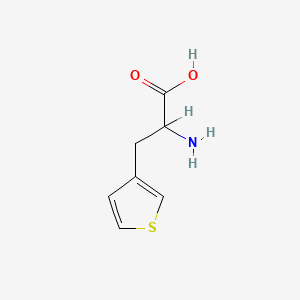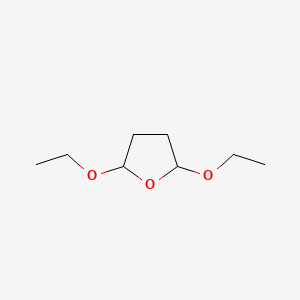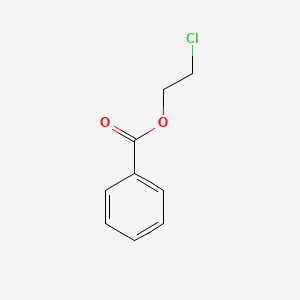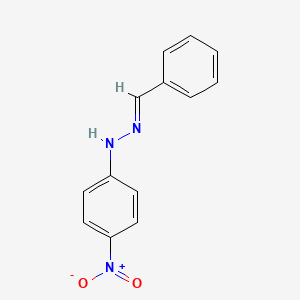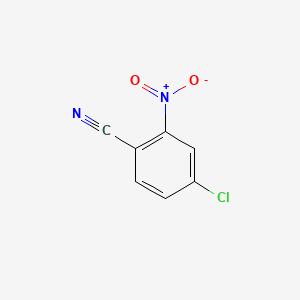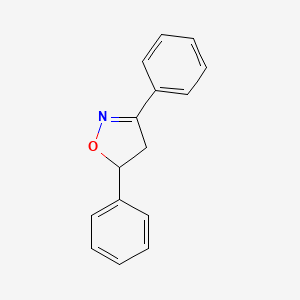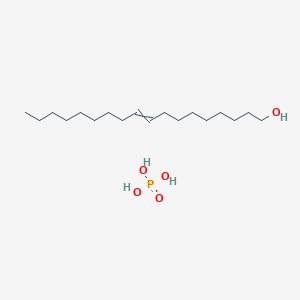
9-十八碳烯-1-醇;磷酸
描述
科学研究应用
Octadec-9-en-1-ol;phosphoric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as a component in topical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its ability to stabilize emulsions and enhance the solubility of active ingredients
作用机制
Target of Action
Octadec-9-en-1-ol;phosphoric acid, also known as oleic acid phosphate, is a complex molecule that interacts with various targets within the body. Oleic acid, a component of this compound, has been identified as a major inhibitor of protein tyrosine phosphatase 1b (ptp1b), a key regulator in the insulin and leptin signaling pathway .
Mode of Action
The interaction of Octadec-9-en-1-ol;phosphoric acid with its targets leads to various biochemical changes. For instance, oleic acid’s interaction with PTP1B results in the inhibition of this enzyme, enhancing insulin signaling in cells . This suggests that Octadec-9-en-1-ol;phosphoric acid may play a role in regulating glucose metabolism and potentially influencing the progression of diseases like type-2 diabetes .
Biochemical Pathways
Octadec-9-en-1-ol;phosphoric acid affects several biochemical pathways. The inhibition of PTP1B by oleic acid can enhance the insulin signaling pathway, which is crucial for the regulation of glucose metabolism . This can lead to downstream effects such as improved glucose uptake by cells and better regulation of blood sugar levels .
Result of Action
The molecular and cellular effects of Octadec-9-en-1-ol;phosphoric acid’s action are largely dependent on its interaction with its targets. For instance, the inhibition of PTP1B by oleic acid can lead to enhanced insulin signaling, potentially improving glucose metabolism and contributing to the management of type-2 diabetes .
生化分析
Biochemical Properties
Octadec-9-en-1-ol; phosphoric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in lipid metabolism. The interaction with these enzymes often involves the formation of ester bonds, which can influence the activity of the enzymes and the metabolic pathways they regulate . Additionally, octadec-9-en-1-ol; phosphoric acid can interact with membrane proteins, affecting membrane fluidity and function.
Cellular Effects
The effects of octadec-9-en-1-ol; phosphoric acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell signaling pathways . This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, octadec-9-en-1-ol; phosphoric acid can impact cellular metabolism by altering the activity of metabolic enzymes and the flux of metabolites through metabolic pathways .
Molecular Mechanism
At the molecular level, octadec-9-en-1-ol; phosphoric acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, octadec-9-en-1-ol; phosphoric acid can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of octadec-9-en-1-ol; phosphoric acid can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound can be relatively stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to octadec-9-en-1-ol; phosphoric acid can lead to alterations in cell behavior and function .
Dosage Effects in Animal Models
The effects of octadec-9-en-1-ol; phosphoric acid can vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
Octadec-9-en-1-ol; phosphoric acid is involved in various metabolic pathways. It can be metabolized by enzymes such as phosphatases and lipases, leading to the production of metabolites that participate in different biochemical processes . The compound can also influence metabolic flux by altering the activity of key enzymes and the levels of metabolites in specific pathways . These effects can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of octadec-9-en-1-ol; phosphoric acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of octadec-9-en-1-ol; phosphoric acid can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
Octadec-9-en-1-ol; phosphoric acid exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles within the cell, such as the endoplasmic reticulum, mitochondria, or plasma membrane . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its appropriate site of action . The subcellular localization of octadec-9-en-1-ol; phosphoric acid can influence its activity and function, as it may interact with different biomolecules depending on its location .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octadec-9-en-1-ol;phosphoric acid typically involves the esterification of octadec-9-en-1-ol with phosphoric acid. This reaction can be carried out under acidic conditions, often using a catalyst to enhance the reaction rate. The reaction conditions usually include elevated temperatures and controlled pH levels to ensure the efficient formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of octadec-9-en-1-ol;phosphoric acid is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Octadec-9-en-1-ol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The alcohol group in octadec-9-en-1-ol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the phosphate ester back to the alcohol and phosphoric acid.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of octadec-9-en-1-ol and phosphoric acid, such as aldehydes, carboxylic acids, and substituted phosphate esters .
相似化合物的比较
Similar Compounds
Octadec-9-en-1-ol:
Phosphoric Acid Esters: Other esters of phosphoric acid, such as hexadecyl phosphate, exhibit similar emulsifying and surfactant properties.
Uniqueness
Octadec-9-en-1-ol;phosphoric acid is unique due to its combination of a long-chain alcohol and a phosphate group, which provides both hydrophilic and hydrophobic characteristics. This dual functionality makes it particularly effective as a surfactant and emulsifier in various applications .
属性
IUPAC Name |
octadec-9-en-1-ol;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h9-10,19H,2-8,11-18H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVOASSDYQIBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Water or Solvent Wet Solid | |
| Record name | 9-Octadecen-1-ol, (9Z)-, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
37310-83-1 | |
| Record name | 9-Octadecen-1-ol, (9Z)-, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecen-1-ol, (Z)-, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



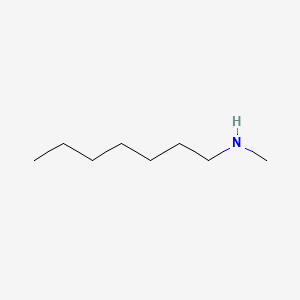
![Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate](/img/structure/B1583653.png)

![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)

